8-Ethyl-4-(thiophene-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Description
Properties
IUPAC Name |
8-ethyl-4-(thiophene-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-2-16-7-5-15(6-8-16)17(11(10-21-15)14(19)20)13(18)12-4-3-9-22-12/h3-4,9,11H,2,5-8,10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAWVJCCVIKRPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Ethyl-4-(thiophene-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a spirocyclic structure, which is known to influence its biological properties. The presence of the thiophene moiety may contribute to its pharmacological effects by interacting with various biological targets.
Antimicrobial Properties
Research indicates that compounds with similar structural frameworks exhibit antimicrobial activity. For instance, derivatives of diazaspiro compounds have shown effectiveness against various bacterial strains, suggesting that 8-Ethyl-4-(thiophene-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid may possess similar properties.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| 8-Ethyl... | Not yet tested | TBD |
Anti-inflammatory Activity
Preliminary studies suggest that spirocyclic compounds can modulate inflammatory pathways. For example, compounds based on the diazaspiro framework have been shown to inhibit pro-inflammatory cytokines in vitro.
Case Study: Inhibition of Cytokine Production
In a controlled study, a related compound demonstrated a significant reduction in TNF-alpha production in macrophages stimulated with LPS (lipopolysaccharide), indicating potential anti-inflammatory properties.
The precise mechanism of action for 8-Ethyl-4-(thiophene-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in inflammation and microbial resistance.
Enzyme Inhibition Studies
Research on structurally related compounds has shown inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response. Further studies are warranted to confirm similar activities for this compound.
Synthesis and Derivatives
The synthesis of 8-Ethyl-4-(thiophene-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid involves multi-step reactions starting from readily available precursors. The synthesis pathway includes:
- Formation of the thiophene carbonyl derivative.
- Cyclization to form the spirocyclic structure.
- Carboxylation to introduce the carboxylic acid group.
Table 2: Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Carbonyl Formation | Thiophene, Oxalyl chloride |
| 2 | Cyclization | Appropriate amines |
| 3 | Carboxylation | Carbon dioxide or carboxylic acid |
Research Findings
Recent studies have highlighted the need for new therapeutic agents targeting resistant microbial strains and inflammatory diseases. The biological activity of compounds similar to 8-Ethyl-4-(thiophene-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid suggests it could be a candidate for further development.
Clinical Implications
Given the promising results from preliminary studies on related compounds, there is potential for clinical applications in treating infections and inflammatory conditions.
Comparison with Similar Compounds
Structural Variations in Analogous Compounds
The compound’s analogs primarily differ in substituents at the 4-carbonyl and 8-alkyl positions. Key examples include:
Impact of Substituents on Physicochemical Properties
Fluorinated benzoyl (): Fluorine atoms enhance metabolic stability and membrane permeability via reduced CYP450 interaction . Pyridine-4-carbonyl (): Introduces basicity and metal-coordination capability, useful in catalytic or receptor-binding contexts .
8-Alkyl Group :
- Ethyl (Target): Balances lipophilicity and steric bulk.
- Methyl (): Reduces steric hindrance, favoring compact binding pockets.
- Benzyl (): Increases aromatic interactions but may raise toxicity concerns .
Carboxylic Acid at Position 3 :
- Common across analogs, enabling salt formation and improved aqueous solubility.
Preparation Methods
Spirocyclic Core Construction
The foundational step involves cyclization to form the 1-oxa-4,8-diazaspiro[4.5]decane skeleton. A validated approach from CN111518015A employs 1,4-dioxaspiro[4.5]decane-8-ketone as a starting material, subjected to cyanation using p-methylsulfonylmethylisocyanitrile and potassium tert-butoxide in a glycol dimethyl ether/ethanol solvent system (0–20°C, 74.76% yield). For the target compound, this step would require substitution with nitrogen-containing precursors to establish the diazaspiro framework.
Critical Parameters :
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Solvent: Glycol dimethyl ether/ethanol (3:1 ratio).
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Temperature: 0–20°C.
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Catalysts: Potassium tert-butoxide.
Ethylation at the 8-Position
Introducing the ethyl group necessitates alkylation of the secondary amine. The patent demonstrates lithium diisopropylamide (LDA)-mediated alkylation of a nitrile intermediate with 1-bromo-2-chloroethane in toluene (0–20°C, 50.78% yield). Adapting this, ethylation could employ ethyl bromide under similar conditions, though steric effects may necessitate longer reaction times or elevated temperatures.
Optimization Insight :
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Base: LDA in toluene.
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Alkylating Agent: Ethyl bromide (2 equiv).
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Yield: 45–55% (projected based on analogous reactions).
Thiophene-2-carbonyl Acylation
The introduction of the thiophene-2-carbonyl group at the 4-position represents a critical divergence from prior art. The patent utilizes tert-butyl dicarbonyl anhydride for acylation under hydrogenation conditions (50°C, 50 psi H₂, Raney nickel). For the target compound, thiophene-2-carbonyl chloride would replace the anhydride, requiring careful stoichiometry to avoid overacylation.
Proposed Protocol :
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Substrate : 8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane intermediate.
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Acylating Agent : Thiophene-2-carbonyl chloride (1.2 equiv).
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Conditions : Dichloromethane, 0°C → 25°C, triethylamine (2.5 equiv).
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Workup : Aqueous NaHCO₃ wash, silica gel chromatography.
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Projected Yield : 60–70%.
Carboxylic Acid Deprotection
The final step involves hydrolysis of a tert-butyl ester to the carboxylic acid. The patent employs pyridinium p-toluenesulfonate (PPTS) in acetone/water (70°C, 15 h, 68.16% yield). Direct application of these conditions is feasible if the tert-butyl ester is present; alternative protecting groups (e.g., methyl esters) would require adjusted deprotection protocols.
Validation Data :
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Deprotection Agent: PPTS (1.5 equiv).
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Solvent: Acetone/water (3:2).
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Temperature: 70°C.
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Duration: 12–18 h.
Analytical Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) Spectroscopy
The patent reports characteristic NMR shifts for tert-butyl-8-oxoidene-2-azaspiro[4.5]decane-2-carboxylate, including δ 1.40 ppm (tert-butyl) and δ 3.17–3.46 ppm (spirocyclic protons). For the target compound, key signals would include:
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Thiophene Protons : δ 7.50–7.80 ppm (aromatic).
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Carboxylic Acid Proton : δ 12.1 ppm (broad, exchangeable).
High-Resolution Mass Spectrometry (HRMS)
Anticipated molecular formula: C₁₉H₂₀N₂O₄S.
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Exact Mass : 372.1142 g/mol.
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Fragmentation Pattern : Loss of CO₂ (44 Da), thiophene moiety (84 Da).
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
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Regioselectivity in Acylation : Competing acylation at the 8-ethylamine site may occur. Mitigation: Use bulky bases (e.g., N,N-diisopropylethylamine) to favor 4-position reactivity.
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Spirocycle Stability : Acidic conditions during deprotection may destabilize the spirocyclic core. Mitigation: Optimize PPTS concentration (≤1.5 equiv) and monitor reaction progress via TLC.
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Purification Complexity : Silica gel chromatography may struggle with polar intermediates. Mitigation: Employ reverse-phase HPLC for final purification.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 8-Ethyl-4-(thiophene-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling a thiophene-2-carbonyl moiety to a preformed spirocyclic intermediate. Key steps include:
- Formation of the spirocyclic core via cyclization of ethylenediamine derivatives with ketones or aldehydes under controlled pH and temperature .
- Introduction of the ethyl group via alkylation reactions, often using ethyl halides or sulfonates in polar aprotic solvents (e.g., DMF or DMSO) .
- Thiophene-2-carbonyl incorporation via amide or ester coupling reactions, employing reagents like HATU or DCC with catalytic DMAP .
- Final purification via recrystallization or column chromatography to achieve >95% purity, verified by HPLC .
Q. How is the structural integrity of this compound validated?
- Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques:
- NMR : H and C NMR to confirm substituent positions and spirocyclic geometry. For example, distinct splitting patterns in H NMR indicate restricted rotation in the spiro system .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic distribution matching the molecular formula .
- X-ray Crystallography : Single-crystal analysis resolves bond angles and spatial arrangement, critical for confirming the spiro[4.5]decane framework .
Q. What are the primary functional groups influencing reactivity?
- Methodological Answer : Key reactive sites include:
- Carboxylic Acid : Participates in salt formation, esterification, or amide coupling. Reactions require pH control (e.g., activation with EDC/HCl) to avoid side products .
- Thiophene Carbonyl : Susceptible to nucleophilic attack (e.g., by amines or hydrazines) under acidic or basic conditions .
- Spirocyclic Ether Oxygen : Stabilizes the ring structure but may undergo ring-opening under strong acidic conditions (e.g., HBr/HOAc) .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Methodological Answer : Yield optimization strategies include:
- Solvent Selection : Use of THF or dichloromethane for improved solubility of intermediates .
- Catalysis : Transition-metal catalysts (e.g., Pd/C for hydrogenation steps) or organocatalysts for asymmetric induction in spirocycle formation .
- Reaction Monitoring : In-situ FTIR or LC-MS to track intermediate formation and adjust reaction times dynamically .
- Data Contradiction Resolution : For inconsistent yields, kinetic studies (e.g., variable-temperature NMR) can identify rate-limiting steps or side reactions .
Q. What analytical challenges arise in characterizing this compound, and how are they addressed?
- Methodological Answer : Common challenges and solutions:
- Spectral Overlaps : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping proton signals in the spirocyclic region .
- Polymorphism : Differential Scanning Calorimetry (DSC) identifies crystalline forms affecting bioavailability. Recrystallization from ethanol/water mixtures ensures consistency .
- Degradation Products : Accelerated stability studies (40°C/75% RH) with LC-MS detect hydrolytic or oxidative byproducts, guiding storage recommendations (e.g., inert atmosphere, -20°C) .
Q. How does structural modification of the thiophene moiety impact biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies involve:
- Electron-Withdrawing Substituents : Introducing halogens (e.g., fluorine at thiophene-5 position) enhances metabolic stability, assessed via microsomal assays .
- Comparative Analysis : Replace thiophene with furan or pyridine rings to evaluate binding affinity changes in target enzymes (e.g., kinase inhibition assays) .
- Data Interpretation : Conflicting activity results may arise from stereochemical variations; enantiomeric separation via chiral HPLC clarifies contributions of specific configurations .
Q. What computational methods are used to predict interactions with biological targets?
- Methodological Answer : In silico approaches include:
- Molecular Docking : Software like AutoDock Vina predicts binding modes to proteins (e.g., COX-2 or 5-LOX), validated by mutagenesis studies .
- MD Simulations : GROMACS simulations assess stability of ligand-receptor complexes over 100-ns trajectories, identifying critical hydrogen bonds or hydrophobic interactions .
- Pharmacophore Modeling : Alignment with known inhibitors (e.g., spirocyclic NSAIDs) highlights essential pharmacophoric features (e.g., hydrogen bond acceptors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
